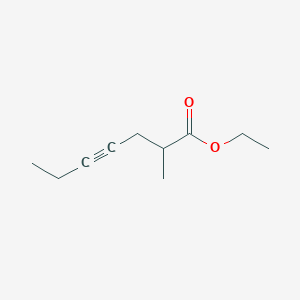












|
REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[CH3:19][CH:20]([CH2:26][C:27]#[C:28][CH2:29][CH3:30])[C:21](OCC)=[O:22]>C1COCC1.C(O)(=O)C.O>[CH3:19][CH:20]([CH2:26][C:27]#[C:28][CH2:29][CH3:30])[C:21](=[O:22])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
7.91 mL
|
|
Type
|
reactant
|
|
Smiles
|
CP(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
43 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)CC#CCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 min at -78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 30 min. at -78° C
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
The resulting mixture was allowed to room temperature and 30 min.
|
|
Duration
|
30 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with water (20 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (50 ml×2)
|
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)CC#CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.027 mol | |
| AMOUNT: MASS | 6.55 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |